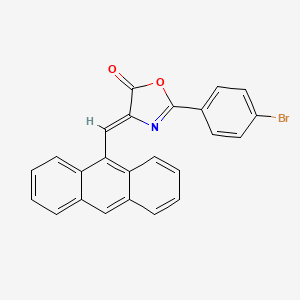
4-(2,4-dichlorophenoxy)-N-(6-methoxy-8-quinolinyl)butanamide
説明
4-(2,4-dichlorophenoxy)-N-(6-methoxy-8-quinolinyl)butanamide, also known as GW 501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the early 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports world as a performance-enhancing drug due to its ability to increase endurance and stamina.
作用機序
4-(2,4-dichlorophenoxy)-N-(6-methoxy-8-quinolinyl)butanamide 501516 works by activating PPARδ, a nuclear receptor that regulates gene expression involved in metabolism and energy homeostasis. Activation of PPARδ by this compound 501516 leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased endurance and stamina, making it a popular performance-enhancing drug in the sports world.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have various biochemical and physiological effects. It increases endurance and stamina by increasing fatty acid oxidation and glucose uptake in skeletal muscle. It also reduces inflammation by inhibiting the expression of pro-inflammatory genes. Additionally, it improves insulin sensitivity and reduces blood glucose levels by increasing glucose uptake in adipose tissue.
実験室実験の利点と制限
4-(2,4-dichlorophenoxy)-N-(6-methoxy-8-quinolinyl)butanamide 501516 has several advantages for lab experiments, including its ability to improve metabolic parameters and reduce inflammation. However, its use as a performance-enhancing drug in the sports world has led to controversy and ethical concerns. Additionally, there is limited research on the long-term effects of this compound 501516 on human health.
将来の方向性
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-(6-methoxy-8-quinolinyl)butanamide 501516. One area of interest is its potential therapeutic applications in cancer. This compound 501516 has been shown to inhibit tumor growth and metastasis in preclinical studies, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its effects on the gut microbiome. Recent studies have shown that this compound 501516 can alter the composition of the gut microbiome, and further research is needed to explore its potential implications on human health. Finally, there is a need for further research on the long-term effects of this compound 501516 on human health, particularly in individuals who use it as a performance-enhancing drug.
科学的研究の応用
4-(2,4-dichlorophenoxy)-N-(6-methoxy-8-quinolinyl)butanamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, this compound 501516 has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation. In cardiovascular diseases, this compound 501516 has been shown to reduce atherosclerosis and improve cardiac function. In cancer, this compound 501516 has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-26-15-10-13-4-2-8-23-20(13)17(12-15)24-19(25)5-3-9-27-18-7-6-14(21)11-16(18)22/h2,4,6-8,10-12H,3,5,9H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZLUZFXDNXEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365678 | |
| Record name | 4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5739-32-2 | |
| Record name | 4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-benzyl-1-piperazinyl)carbonyl]-3-(4-methylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4876244.png)
![(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B4876252.png)

![3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4876271.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4876280.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4876293.png)
![2-[(1,3-benzothiazol-2-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4876297.png)
![N-allyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4876312.png)
![2-[(3-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B4876318.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4876325.png)
![2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4876329.png)
![3-butoxy-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4876331.png)
